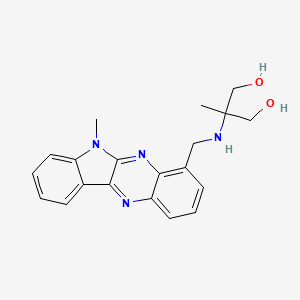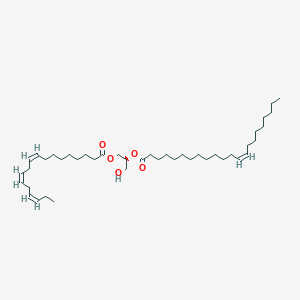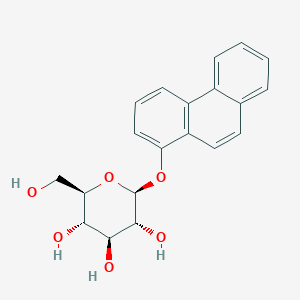
N-Desmethyl rosuvastatin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cardiovascular Disease Management
N-Desmethyl rosuvastatin: is an active metabolite of rosuvastatin, which is a widely used statin for lowering cholesterol levels. It plays a significant role in the management of cardiovascular diseases by reducing low-density lipoprotein (LDL) cholesterol in the blood. This application is crucial for preventing the progression of atherosclerosis and associated conditions such as coronary artery disease .
Pharmacokinetic Studies
The metabolite is often the subject of pharmacokinetic studies to understand its behavior in the human body. These studies include the assessment of absorption, distribution, metabolism, and excretion (ADME) of N-Desmethyl rosuvastatin . Such research helps in optimizing dosing regimens and improving therapeutic outcomes .
Drug Metabolism and Transport
Research into the metabolism and transport of N-Desmethyl rosuvastatin provides insights into how the drug is processed by the body. This includes studying the role of enzymes like CYP2C9 and transporters that affect the drug’s bioavailability and efficacy. Understanding these processes is key to predicting drug interactions and side effects .
Personalized Medicine
N-Desmethyl rosuvastatin: is used in personalized medicine to tailor treatments based on individual metabolic profiles. By analyzing how different patients metabolize rosuvastatin, healthcare providers can adjust doses to maximize efficacy while minimizing adverse effects. This approach is particularly relevant given the inter-individual variability in statin absorption due to genetic polymorphisms .
Clinical Pharmacology
In clinical pharmacology, N-Desmethyl rosuvastatin is used to validate methods for determining drug concentration in human blood. This is essential for clinical trials and therapeutic drug monitoring. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are developed and validated to quantify the concentration of rosuvastatin and its metabolites in blood samples .
Non-Hospital Blood Sampling
The metabolite is also pivotal in developing simplified blood collection processes like volumetric absorptive microsampling (VAMS). VAMS allows for accurate, hematocrit-independent collection of blood with a simple finger prick, facilitating non-hospital settings’ sampling. This method is beneficial for patient-centric clinical trials and home-based monitoring .
Mecanismo De Acción
Target of Action
N-Desmethyl rosuvastatin, like its parent compound rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular disease when present in excess .
Mode of Action
N-Desmethyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the endogenous production of cholesterol in the liver .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl rosuvastatin is the mevalonate pathway , which leads to the production of cholesterol and other important biomolecules . By inhibiting HMG-CoA reductase, N-Desmethyl rosuvastatin reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating the uptake and catabolism of LDL .
Pharmacokinetics
N-Desmethyl rosuvastatin is primarily formed by the action of the enzyme cytochrome P450 2C9 . The major route of excretion is via the feces, with about 90% of the administered dose being eliminated as unchanged drug . The elimination half-life of rosuvastatin is approximately 19 hours .
Result of Action
The action of N-Desmethyl rosuvastatin leads to a decrease in the levels of cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is sometimes referred to as “bad cholesterol” due to its association with cardiovascular disease . This reduction in LDL-C levels is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .
Action Environment
The action of N-Desmethyl rosuvastatin can be influenced by various environmental factors. It is also hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors could potentially influence the stability and efficacy of N-Desmethyl rosuvastatin.
Propiedades
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKMHIJCDJSIJ-GUFYHEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190660 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl rosuvastatin | |
CAS RN |
371775-74-5 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371775745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL ROSUVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3SYK2A2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



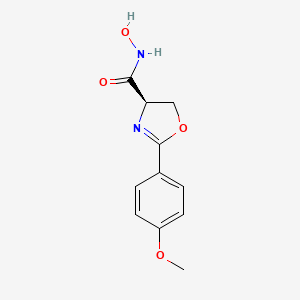
![4-amino-1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B1241386.png)
![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)

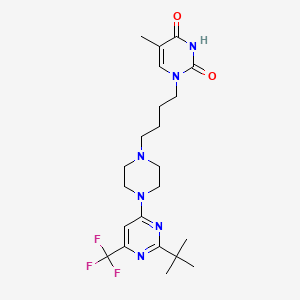
![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)


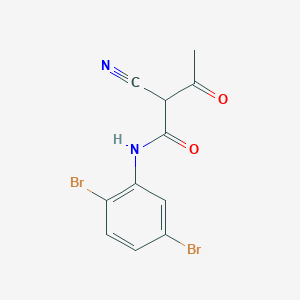
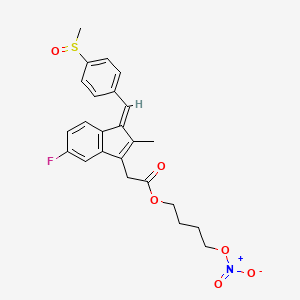
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
